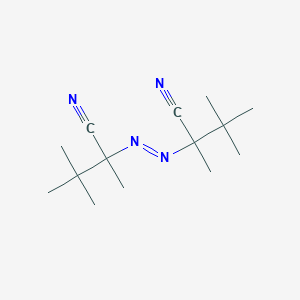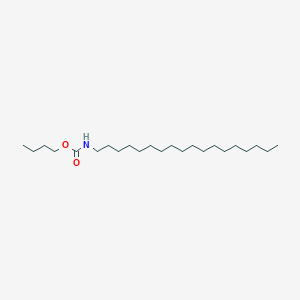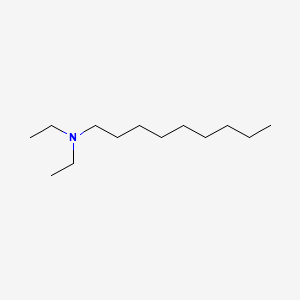
lithium;9-propan-2-ylfluoren-9-ide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;9-propan-2-ylfluoren-9-ide is a chemical compound with the molecular formula C16H15Li It is a lithium salt of 9-propan-2-ylfluorene, which is a derivative of fluorene
Vorbereitungsmethoden
The synthesis of lithium;9-propan-2-ylfluoren-9-ide typically involves the reaction of 9-propan-2-ylfluorene with a lithium reagent. One common method is the reaction of 9-propan-2-ylfluorene with n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .
Analyse Chemischer Reaktionen
Lithium;9-propan-2-ylfluoren-9-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 9-propan-2-ylfluorenone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form 9-propan-2-ylfluorene using reducing agents like lithium aluminum hydride.
Substitution: The lithium atom can be substituted with other electrophiles, such as alkyl halides, to form new derivatives of 9-propan-2-ylfluorene.
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Lithium;9-propan-2-ylfluoren-9-ide has several scientific research applications, including:
Biology: The compound is used in the study of biological systems, particularly in the investigation of the effects of lithium salts on biological processes.
Medicine: Research into the potential therapeutic applications of this compound is ongoing, particularly in the treatment of mood disorders and neurodegenerative diseases.
Industry: The compound is used in the development of new materials, including polymers and electronic devices.
Wirkmechanismus
The mechanism of action of lithium;9-propan-2-ylfluoren-9-ide involves its interaction with various molecular targets and pathways. In biological systems, lithium ions are known to affect neurotransmitter signaling, particularly by inhibiting enzymes such as glycogen synthase kinase 3 (GSK-3) and inositol monophosphatase. These interactions lead to changes in cellular signaling pathways, which can have therapeutic effects in the treatment of mood disorders and other conditions .
Vergleich Mit ähnlichen Verbindungen
Lithium;9-propan-2-ylfluoren-9-ide can be compared with other lithium salts and fluorene derivatives. Similar compounds include:
Lithium fluoride (LiF): A simple lithium salt with different chemical properties and applications.
9-propan-2-ylfluorene: The parent compound of this compound, which lacks the lithium ion.
Lithium 9-fluorenide: Another lithium salt of a fluorene derivative, with different substituents on the fluorene ring.
Eigenschaften
CAS-Nummer |
38026-22-1 |
|---|---|
Molekularformel |
C16H15Li |
Molekulargewicht |
214.3 g/mol |
IUPAC-Name |
lithium;9-propan-2-ylfluoren-9-ide |
InChI |
InChI=1S/C16H15.Li/c1-11(2)16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16;/h3-11H,1-2H3;/q-1;+1 |
InChI-Schlüssel |
MUBSBGLZAFXVPV-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CC(C)[C-]1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-methoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14663998.png)








![Benzoic acid, 2-[4-[ethyl(4-methylphenyl)amino]-2-hydroxybenzoyl]-](/img/structure/B14664042.png)
![N-[1-(4-Ethyl-2,5-dimethoxyphenyl)propan-2-ylidene]hydroxylamine](/img/structure/B14664044.png)
![1-[(2R)-5-(Hydroxymethyl)-2,3-dihydrofuran-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14664049.png)
